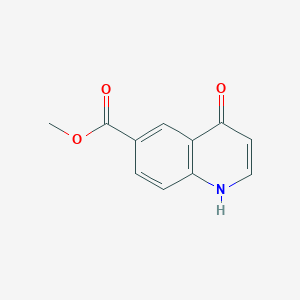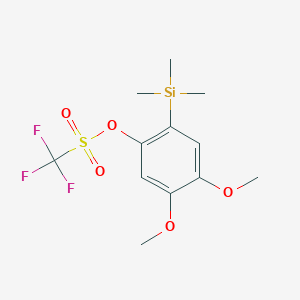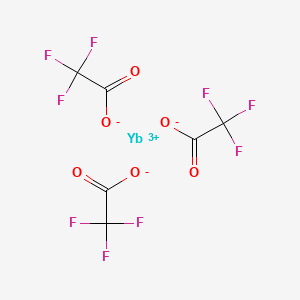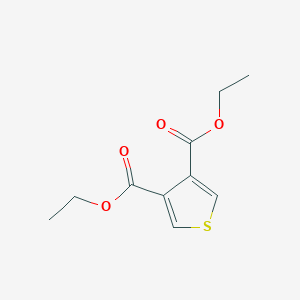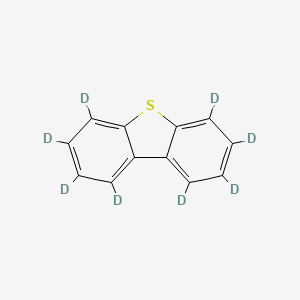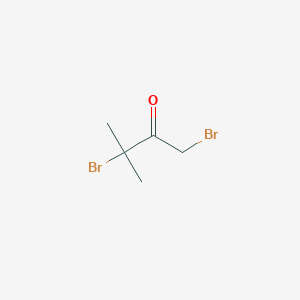
(2-Methylfuran-3-yl)methanamine
Vue d'ensemble
Description
“(2-Methylfuran-3-yl)methanamine” is a chemical compound with the molecular formula C6H9NO . It is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a furan ring with a methyl group attached to the 2nd carbon and a methanamine group attached to the 3rd carbon .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly stated in the available resources .
Applications De Recherche Scientifique
Chemical Synthesis and Characterization
Synthesis Techniques : (2-Methylfuran-3-yl)methanamine-related compounds have been synthesized using various methods, including condensation reactions, demonstrating high yields and structural diversity. These methods contribute to the expansion of chemical libraries for further testing in different fields, such as medicinal chemistry and materials science (Shimoga, Shin, & Kim, 2018), (Shimoga, Shin, & Kim, 2018).
Characterization and Analysis : Advanced spectroscopic and analytical techniques have been utilized to confirm the chemical structures of these synthesized compounds, ensuring their purity and potential for further applications (Shimoga, Shin, & Kim, 2018), (Shimoga, Shin, & Kim, 2018).
Photocytotoxicity and Cellular Imaging
Photocytotoxic Properties : Iron(III) complexes involving derivatives of this compound have shown remarkable photocytotoxicity in red light to various cell lines. These complexes get ingested in the cell nuclei and interact with DNA, paving the way for their potential use in photochemotherapy (Basu et al., 2014).
Enhanced Cellular Uptake with Selectivity : Iron(III) complexes of this compound-related Schiff bases have been studied for enhanced cellular uptake and selectivity in cancer cells. These complexes exhibit significant photocytotoxicity with lower dark toxicity, indicating their potential in targeted cancer therapies (Basu, Pant, Hussain, Kondaiah, & Chakravarty, 2015).
Antimicrobial Properties
Synthesis and Antimicrobial Activities : New quinoline derivatives carrying this compound structures have been synthesized and demonstrated moderate to very good antimicrobial activities against pathogenic strains. This indicates the potential of these compounds in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).
Anticonvulsant Agents : Some this compound derivatives have been synthesized and screened for anticonvulsant activity, showing promising results. This highlights their potential use in developing novel therapeutic agents for seizure disorders (Pandey & Srivastava, 2011).
Mécanisme D'action
Target of Action
It belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .
Mode of Action
A study on 2-methylfuran (2-mf), a related compound, suggests that the o2 addition to the main furylch2 radical from the methyl dehydrogenation in 2-mf forms three peroxide radicals . This could potentially provide some insight into the interaction of (2-Methylfuran-3-yl)methanamine with its targets.
Biochemical Pathways
2-methylfuran, a related compound, can be converted into value-added chemicals and liquid fuels . This suggests that this compound might also interact with similar biochemical pathways.
Analyse Biochimique
Biochemical Properties
(2-Methylfuran-3-yl)methanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many compounds . These interactions often involve the formation of reactive intermediates that can further participate in biochemical pathways. Additionally, this compound can form covalent bonds with amino acids, leading to modifications in protein structure and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce oxidative stress in cells, leading to changes in gene expression related to stress response . Moreover, this compound can alter cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, leading to changes in their structure and function. One notable mechanism is the inhibition of cytochrome P450 enzymes, which affects the metabolism of other compounds . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade into various metabolites over time, which may have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including sustained oxidative stress and alterations in metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved stress response . At high doses, this compound can be toxic, leading to adverse effects such as liver damage and oxidative stress . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes into reactive intermediates, which can further participate in various biochemical reactions . These metabolic pathways often involve the formation of covalent bonds with biomolecules, leading to modifications in their structure and function. Additionally, this compound can affect metabolic flux by interacting with key metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . For instance, this compound can be transported into the mitochondria, where it may exert its effects on cellular metabolism . The distribution of this compound within tissues also affects its overall biological activity and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the endoplasmic reticulum, where it interacts with enzymes involved in protein synthesis and folding . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action and potential therapeutic applications .
Propriétés
IUPAC Name |
(2-methylfuran-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-5-6(4-7)2-3-8-5/h2-3H,4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJAKJOQAZHEJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594618 | |
| Record name | 1-(2-Methylfuran-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35801-15-1 | |
| Record name | 1-(2-Methylfuran-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-methylfuran-3-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




